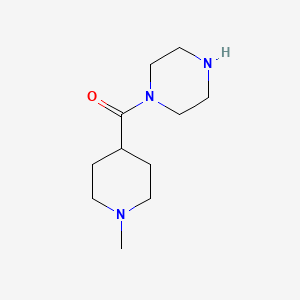
(R)-2-Amino-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-6-oxohexanoic acid is an amino acid derivative with a unique structure that includes an amino group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-6-oxohexanoic acid typically involves the use of starting materials such as amino acids or their derivatives. One common synthetic route includes the protection of the amino group, followed by the introduction of the keto group through oxidation reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation.
Industrial Production Methods
Industrial production of ®-2-Amino-6-oxohexanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-6-oxohexanoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions can include derivatives with modified functional groups, such as hydroxylated or nitro-substituted compounds
Scientific Research Applications
®-2-Amino-6-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-Amino-6-oxohexanoic acid include other amino acid derivatives with keto groups, such as:
- ®-2-Amino-4-oxohexanoic acid
- ®-2-Amino-5-oxohexanoic acid
Uniqueness
What sets ®-2-Amino-6-oxohexanoic acid apart from these similar compounds is its specific structure and the position of the keto group. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R)-2-amino-6-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)/t5-/m1/s1 |
InChI Key |
GFXYTQPNNXGICT-RXMQYKEDSA-N |
Isomeric SMILES |
C(CC=O)C[C@H](C(=O)O)N |
Canonical SMILES |
C(CC=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)
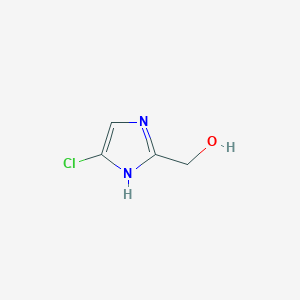
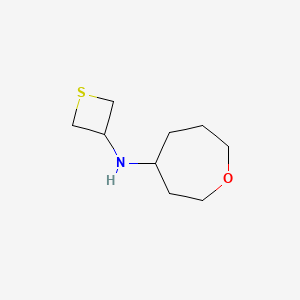
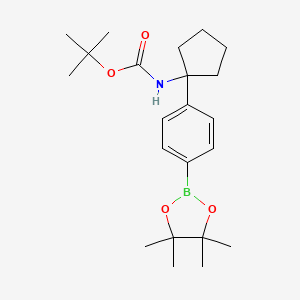

![tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)


![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
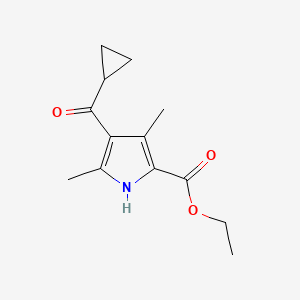
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
